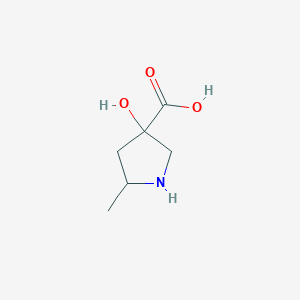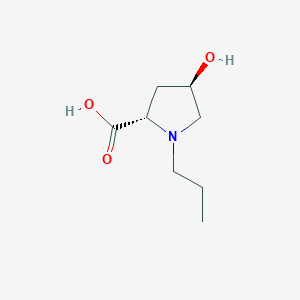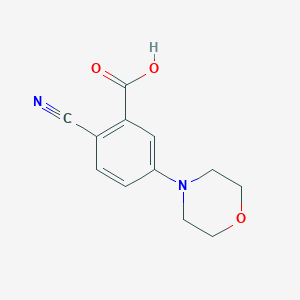![molecular formula C8H5Cl2NO3S B12859704 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both chloromethyl and sulfonyl chloride functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the chloromethylated benzoxazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Electrophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Electrophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Electrophilic Substitution: Formation of sulfonamides or sulfonates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学研究应用
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfonyl chloride group can also react with nucleophiles, forming stable sulfonamide or sulfonate linkages that can alter the biological activity of target molecules.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Benzo[d]oxazole-5-sulfonyl chloride: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Methyl)benzo[d]oxazole-5-sulfonyl chloride: The methyl group is less reactive compared to the chloromethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both chloromethyl and sulfonyl chloride functional groups, which provide a wide range of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for the development of diverse chemical and biological compounds.
属性
分子式 |
C8H5Cl2NO3S |
|---|---|
分子量 |
266.10 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2 |
InChI 键 |
AFDNLEFLYSKPIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)





amine](/img/structure/B12859666.png)

![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)


![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)


